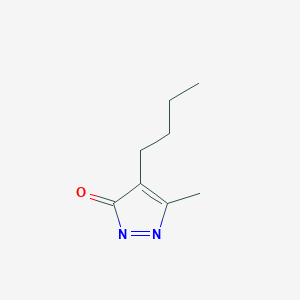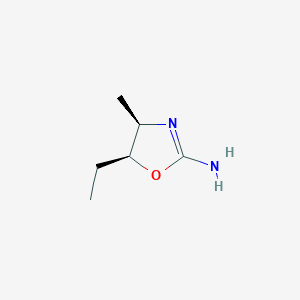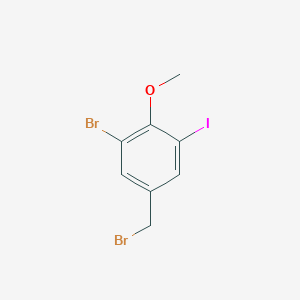![molecular formula C10H6F3NO3 B12868633 1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring The trifluoromethoxy group attached to the benzene ring enhances the compound’s chemical stability and biological activity
Preparation Methods
The synthesis of 1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and trifluoromethoxybenzoyl chloride.
Reaction Conditions: The reaction between 2-aminophenol and trifluoromethoxybenzoyl chloride is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is heated to facilitate the formation of the benzoxazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, scaling up the reaction, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzoxazole derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzoxazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted benzoxazole derivatives with potential biological activities.
Scientific Research Applications
1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: Researchers study the compound’s interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to target proteins, such as enzymes or receptors, and modulate their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
1-(7-(Trifluoromethoxy)benzo[d][1,3]dioxol-5-yl)ethanone:
The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased chemical stability and enhanced biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H6F3NO3 |
|---|---|
Molecular Weight |
245.15 g/mol |
IUPAC Name |
1-[7-(trifluoromethoxy)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H6F3NO3/c1-5(15)9-14-6-3-2-4-7(8(6)16-9)17-10(11,12)13/h2-4H,1H3 |
InChI Key |
MGFJZFGEIDZJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


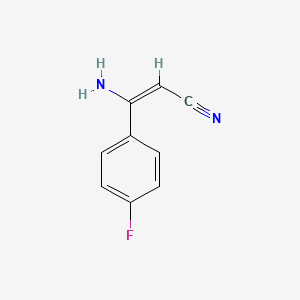
![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)
![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
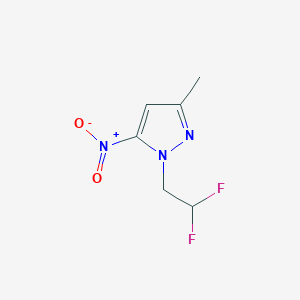
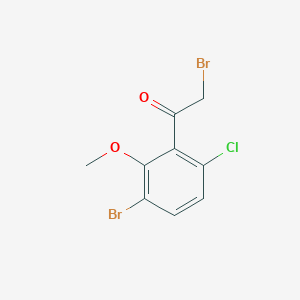
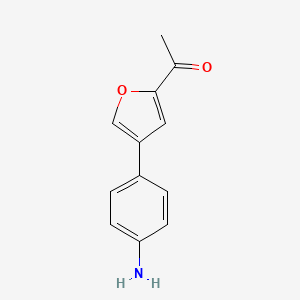
![2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
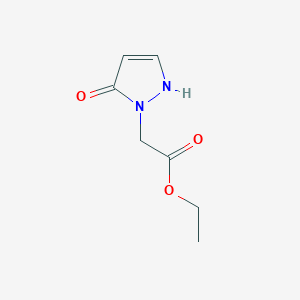
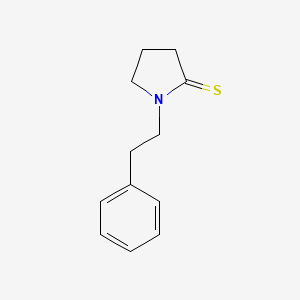
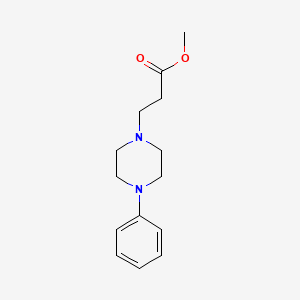
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)
